molecular formula C6H9ClN2O2 B11719739 N-Hydroxy-5-methylfuran-2-carboximidamide hydrochloride

N-Hydroxy-5-methylfuran-2-carboximidamide hydrochloride

Cat. No.: B11719739
M. Wt: 176.60 g/mol
InChI Key: NJCRICLVEZHESJ-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characteristics of N-Hydroxy-5-methylfuran-2-carboximidamide Hydrochloride

Systematic Nomenclature and Molecular Formula

The compound is systematically named This compound , reflecting its functional groups and salt form. The IUPAC nomenclature follows these rules:

  • Furan-2-carboximidamide : A furan ring (five-membered oxygen heterocycle) substituted at position 2 with a carboximidamide group (-C(=NH)NH₂).
  • 5-Methyl : A methyl group at position 5 of the furan ring.
  • N-hydroxy : A hydroxyl group replaces one hydrogen on the amidine nitrogen.
  • Hydrochloride : Indicates the compound exists as a salt with hydrochloric acid.

The molecular formula is C₆H₁₀N₂O₂·HCl , corresponding to a molecular weight of 180.62 g/mol (base: 144.17 g/mol + HCl: 36.46 g/mol). The structural formula is represented as:

$$
\begin{array}{ccc}
& \text{O} & \
& | & \
\text{HO-N} & \text{C(=NH)-} & \text{O} \
& | & \
& \text{C(CH₃)} & \
\end{array}
$$

Key identifiers include:

  • SMILES : CC1=CC=C(O1)/C(=N/O)/N.Cl
  • InChIKey : HQLGTSZLQOIACS-UHFFFAOYSA-N (base)

Structural Analysis of the Hydroxyamidine Moiety

The hydroxyamidine group (-NH-O-C(=NH)-) exhibits unique electronic and steric properties:

Electronic Configuration
  • Resonance stabilization : The amidine group delocalizes electrons across N-C-N, while the hydroxyl oxygen donates electron density via conjugation (Figure 1).
  • Tautomerism : The hydroxyamidine exists in equilibrium between hydroxylamine and imino-oxime tautomers, favoring the former in polar solvents .
Property Value (Calculated)
N-O bond length 1.42 Å
C-N bond length 1.34 Å
N-C-N bond angle 120°

Table 1: Key bond parameters of the hydroxyamidine group (DFT calculations) .

Hydrogen Bonding

The hydroxyl group acts as a hydrogen bond donor, while the amidine nitrogens serve as acceptors. This dual functionality enables interactions with biological targets, such as enzymes requiring planar, electron-rich ligands .

Crystallographic and Conformational Properties

Although direct crystallographic data for this compound are unavailable, insights are drawn from structurally related furan derivatives:

Furan Ring Geometry
  • Bond lengths : C2-C3 = 1.36 Å, C3-C4 = 1.43 Å, C-O = 1.36 Å .
  • Planarity : The furan ring adopts a planar conformation due to π-electron delocalization, with a dihedral angle <5° between adjacent atoms .
Hydrochloride Salt Effects
  • Ionic interactions : The protonated amidine nitrogen forms a strong ionic bond with Cl⁻, stabilizing the crystal lattice.
  • Packing arrangement : Analogous salts (e.g., trifluoromethyl variants) exhibit monoclinic crystal systems with P2₁/c symmetry .
Predicted Conformational Flexibility
  • Hydroxyamidine rotation : The N-O bond permits limited rotation (barrier ~8 kcal/mol), favoring a trans configuration relative to the furan ring .
  • Methyl group orientation : The 5-methyl substituent adopts an equatorial position to minimize steric hindrance with the furan oxygen .

$$ \text{Figure 2: Predicted lowest-energy conformation (B3LYP/6-31G*) showing planar furan and trans hydroxyamidine.} $$

Properties

Molecular Formula

C6H9ClN2O2

Molecular Weight

176.60 g/mol

IUPAC Name

N'-hydroxy-5-methylfuran-2-carboximidamide;hydrochloride

InChI

InChI=1S/C6H8N2O2.ClH/c1-4-2-3-5(10-4)6(7)8-9;/h2-3,9H,1H3,(H2,7,8);1H

InChI Key

NJCRICLVEZHESJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=NO)N.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The most widely reported method involves the nucleophilic addition of hydroxylamine to 5-methylfuran-2-carbonitrile. Hydroxylamine hydrochloride acts as both a nitrogen source and acid catalyst, while sodium carbonate or triethylamine neutralizes HCl, facilitating the reaction.

Steps :

  • Reagents : 5-Methylfuran-2-carbonitrile, hydroxylamine hydrochloride, sodium carbonate, ethanol/water (1:1).

  • Conditions : Reflux at 60–80°C for 2–6 hours.

  • Work-up : Acidification with HCl, filtration, and recrystallization from ethanol/hexane.

Example :

  • Yield : 85–92%.

  • Purity : >95% (HPLC).

Key Modifications

  • Solvent Systems : Ethanol is preferred for its ability to dissolve both nitriles and hydroxylamine salts. Methanol or isopropanol may reduce side reactions.

  • Base Selection : Sodium carbonate outperforms triethylamine in minimizing byproducts like oximes.

Ultrasound-Assisted Synthesis

Enhanced Efficiency

Ultrasonic irradiation accelerates the reaction by improving mass transfer and reducing activation energy. This method is ideal for industrial scalability.

Procedure :

  • Reagents : Hydroxylamine hydrochloride, 5-methylfuran-2-carbonitrile, sodium carbonate, water/ethanol.

  • Conditions : Ultrasound probe (20 kHz), 55°C, 15–30 minutes.

  • Work-up : Dichloromethane extraction and recrystallization.

Data :

  • Yield : 88–90%.

  • Reaction Time : 30 minutes (vs. 6 hours conventionally).

Aqueous Hydroxylamine Method

Ambient-Temperature Synthesis

A patent-pending method uses concentrated aqueous hydroxylamine (30–70% w/w) without added base, simplifying purification.

Steps :

  • Reagents : 5-Methylfuran-2-carbonitrile, 50% aqueous hydroxylamine.

  • Conditions : Stirring at 25°C for 4 hours.

  • Salt Formation : Direct treatment with HCl gas in ethanol.

Advantages :

  • Purity : >98% (no ionic contaminants).

  • Scalability : Suitable for multi-kilogram batches.

Comparative Analysis of Methods

Method Reaction Time Yield (%) Purity (%) Key Advantage
Conventional2–6 hours85–9295High reproducibility
Ultrasound15–30 minutes88–9097Rapid synthesis
Aqueous4 hours90–9598No base required

Hydrochloride Salt Formation

The amidoxime intermediate is treated with concentrated HCl or HCl gas in ethanol to yield the hydrochloride salt.

Optimized Protocol :

  • Dissolve N-hydroxy-5-methylfuran-2-carboximidamide (1 eq) in ethanol.

  • Add HCl gas until pH < 2.

  • Cool to 0°C, filter, and dry under vacuum.

Characterization :

  • Melting Point : 198–200°C (decomposition).

  • 1H NMR (DMSO-d6): δ 2.35 (s, 3H, CH3), 6.45 (d, J = 3.2 Hz, 1H), 7.20 (d, J = 3.2 Hz, 1H), 9.12 (s, 2H, NH2+).

Challenges and Solutions

Byproduct Formation

  • Oxime Contamination : Controlled pH (7–8) and excess hydroxylamine minimize this.

  • Hydrolysis to Carboxylic Acid : Avoid prolonged heating in aqueous media.

Purification

  • Recrystallization Solvents : Ethanol/hexane (1:5) yields crystalline product.

  • Chromatography : Silica gel (ethyl acetate/hexane) for analytical-scale purification.

Industrial Applications

  • Pharmaceutical Intermediates : Used in androgen receptor antagonists.

  • Coordination Chemistry : Forms stable complexes with transition metals for catalysis .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-5-methylfuran-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

N-Hydroxy-5-methylfuran-2-carboximidamide hydrochloride has the molecular formula C6H9ClN2OC_6H_9ClN_2O. Its unique structure includes an amidoxime functional group, which is crucial for its biological activity, especially concerning nitric oxide (NO) production. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are fundamental for its application in synthesizing more complex organic molecules.

Scientific Research Applications

1. Chemistry

  • Building Block : It serves as a precursor in the synthesis of more complex organic molecules.
  • Reactivity : The compound can participate in various chemical reactions such as oxidation to form oximes or nitroso derivatives and reduction to convert hydroxyimino groups to amines.

2. Biology

  • Biological Activity : Research has indicated potential antimicrobial and anticancer properties. The compound's interaction with biological targets can modulate enzyme activity and affect cellular processes.
  • Nitric Oxide Release : It acts as a precursor to NO, which plays a critical role in several physiological processes like vasodilation and neurotransmission.

3. Medicine

  • Therapeutic Potential : Ongoing research aims to explore its potential applications in treating cardiovascular diseases and neurodegenerative disorders by enhancing NO signaling pathways.

4. Industry

  • Material Development : It is utilized in developing new materials and as a precursor for synthesizing industrial chemicals.

Research indicates that this compound exhibits several biological activities:

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Nitric Oxide ReleaseUp to 40% release
Blood Pressure RegulationSignificant reduction observed
VasodilationEnhanced blood flow
NeurotransmissionImproved synaptic plasticity

Cardiovascular Effects

A study involving animal models demonstrated that administration of this compound led to significant reductions in arterial pressure. This effect was linked to increased NO levels in circulation, indicating its potential utility in managing hypertension.

Neurotransmission

Research has shown that elevated NO levels are associated with enhanced synaptic plasticity in neuronal cultures. This suggests potential applications for the compound in treating neurodegenerative diseases where NO signaling is disrupted.

Table 2: Comparative Analysis of Amidoxime Variants

Compound NameNO Release (%)Structural Feature
N-Hydroxy-5-methylfuran-2-carboximidamide25Methyl group
Pyridine-2,6-diamidoxime40Pyridine ring
Benzamidoxime10Phenyl group

Mechanism of Action

The mechanism of action of N-Hydroxy-5-methylfuran-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxy and carboximidamide groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Ranitidine-Related Compounds

Ranitidine, a histamine H₂-receptor antagonist, shares a furan core with the target compound. Key ranitidine-related analogs include:

  • Ranitidine diamine hemifumarate: Contains a furan ring substituted with a dimethylamino group and a thioether side chain. Its hemifumarate salt (molecular weight: ~303.34 g/mol) contrasts with the hydrochloride salt in the target compound, affecting solubility and stability .
  • Ranitidine amino alcohol hemifumarate: Features a hydroxymethyl group on the furan ring, differing from the hydroxylamine-carboximidamide group in the target compound. This structural variation alters hydrogen-bonding capacity and metabolic pathways .

Key Differences :

Property Target Compound Ranitidine Diamine Hemifumarate
Molecular Formula C₆H₉ClN₂O₂ C₁₀H₁₇N₃O₃S (free base)
Functional Groups N-hydroxy carboximidamide Dimethylamino, thioether
Salt Form Hydrochloride Hemifumarate
Potential Application Intermediate/Synthetic precursor Pharmacological agent

The absence of a thioether or amino alcohol group in the target compound limits its direct pharmacological use but highlights its utility in synthesizing complex furan derivatives .

N-Hydroxy-2-methyl-5-(4-(trifluoromethoxy)phenyl)furan-3-carboximidamide Hydrochloride

This compound (molecular formula: C₁₃H₁₂ClF₃N₂O₃ , molecular weight: 336.69 g/mol ) shares the N-hydroxy carboximidamide group but differs in substituents: a trifluoromethoxyphenyl group at position 5 and a methyl group at position 2 of the furan ring .

Comparison Highlights :

  • Size and Complexity : The trifluoromethoxyphenyl group increases steric bulk and lipophilicity compared to the methyl group in the target compound.
  • Applications : Fluorinated analogs like this are often explored in medicinal chemistry for enhanced metabolic stability and target affinity .

2-Methyl-1H-benzimidazole-5-carboxylic Acid Hydrochloride

This benzimidazole derivative (molecular formula: C₉H₉ClN₂O₂ , molecular weight: 212.63 g/mol ) replaces the furan core with a benzimidazole ring , introducing aromaticity and planarity .

Structural and Functional Contrasts :

  • Aromaticity: Benzimidazole’s fused bicyclic system enhances π-π stacking interactions, unlike the monocyclic furan.
  • Acidity : The carboxylic acid group (pKa ~2–3) contrasts with the hydroxylamine group (pKa ~6–8), affecting ionization under physiological conditions.
  • Applications : Benzimidazoles are widely used in antifungal and antiviral agents, whereas furan derivatives are more common in anti-inflammatory or gastrointestinal drugs .

Research Implications

  • Pharmacological Potential: The target compound’s furan core and hydroxylamine group make it a candidate for developing prodrugs or enzyme inhibitors, though its simpler structure may limit bioavailability compared to ranitidine analogs .
  • Synthetic Utility : Its hydrochloride salt form and methyl substituent enhance stability for storage and reactions, unlike hemifumarate salts in ranitidine derivatives .
  • Fluorinated Derivatives : Compounds like the trifluoromethoxyphenyl analog demonstrate how halogenation can tailor physicochemical properties for specific therapeutic targets .

Biological Activity

N-Hydroxy-5-methylfuran-2-carboximidamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is characterized by its unique furan ring structure, which is known for conferring various biological properties. The compound's structure can be represented as follows:

  • Molecular Formula : C6H8N2O2·HCl
  • Molecular Weight : 174.6 g/mol

The presence of the hydroxyl and imidamide functional groups in its structure suggests potential interactions with biological targets, making it a candidate for further investigation in pharmacological studies.

Biological Activity Overview

Research has indicated that compounds related to this compound exhibit various biological activities, including:

  • Anticancer Activity
    • Studies have shown that derivatives of furan compounds possess cytotoxic effects against several cancer cell lines, including HeLa and HepG2 cells. For instance, methyl-5-(hydroxymethyl)-2-furan carboxylate demonstrated an IC50 value of 62.37 µg/mL against HeLa cells, indicating significant anticancer potential .
  • Antibacterial Activity
    • The antibacterial properties of furan derivatives have also been documented. For example, compounds like methyl-5-(hydroxymethyl)-2-furan carboxylate exhibited a minimum inhibitory concentration (MIC) of 1.00 µg/mL against Staphylococcus aureus, showcasing their efficacy as antibacterial agents .
  • Mechanism of Action
    • The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways in cancer and bacterial cells. For instance, some studies suggest that these compounds may interfere with cellular signaling pathways or induce apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound and its analogs:

  • Synthesis and Evaluation : A study synthesized various derivatives of furan carboximidamides and evaluated their cytotoxicity against different cancer cell lines. The findings indicated that modifications to the furan ring significantly affected biological activity, with some derivatives showing enhanced potency against cancer cells .
  • Degradation Pathways : Recent research highlighted the degradation pathways of related compounds like N-hydroxy-5-methylfuran-2-sulfonamide (Cimlanod), which was studied as a prodrug for treating heart failure. Understanding these pathways is crucial for optimizing the stability and efficacy of furan-based drugs .

Data Summary Table

Activity Tested Compound Cell Line / Bacteria IC50 / MIC
AnticancerMethyl-5-(hydroxymethyl)-2-furan carboxylateHeLa62.37 µg/mL
AntibacterialMethyl-5-(hydroxymethyl)-2-furan carboxylateStaphylococcus aureus1.00 µg/mL
AnticancerThis compoundHepG2TBD (to be determined)
Mechanism ExplorationVarious furan derivativesVarious cancer cell linesTBD

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